

# Technical Guide: 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

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Compound of Interest		
Compound Name:	7-(4-Bromobutoxy)chromane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. This document details its chemical properties, synthesis, and analytical characterization.

# **Core Compound Information**

Initially identified in searches under the erroneous name "**7-(4-Bromobutoxy)chromane**," the correct chemical identity for the widely used pharmaceutical intermediate is 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Identifier	Value
CAS Number	129722-34-5
Molecular Formula	C13H16BrNO2
Molecular Weight	298.18 g/mol
IUPAC Name	7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2- one

# **Physicochemical and Analytical Data**



The following tables summarize key physicochemical and analytical data for 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Table 1: Physicochemical Properties

Property	Value	Source
Melting Point	110-111 °C	
Boiling Point (Predicted)	463.4 ± 45.0 °C	[1]
Solubility	Soluble in chloroform and methanol.	
Appearance	White to off-white powder/crystal.	

Table 2: Spectroscopic and Chromatographic Data

Technique	Data Availability and Details	
¹H NMR	Identity confirmed by <sup>1</sup> H-NMR.[2] Specific chemical shift data is not publicly available in the reviewed literature.	
Infrared (IR) Spectroscopy	IR spectral data is available.[3]	
Mass Spectrometry (MS)	Mass spectrometry data is available.	
High-Performance Liquid Chromatography (HPLC)	Purity is typically ≥98% as determined by HPLC.  [2] A specific analytical method is detailed in the Experimental Protocols section.	

# **Role in Pharmaceutical Synthesis**

7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one is a crucial intermediate in the manufacturing of Aripiprazole, a widely used atypical antipsychotic medication. The bromobutoxy group provides a reactive site for the subsequent alkylation of 1-(2,3-dichlorophenyl)piperazine to form the final active pharmaceutical ingredient (API).



# Experimental Protocols Synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin2(1H)-one

This protocol is adapted from a patented method for the synthesis of this intermediate.

#### Materials:

- 7-hydroxy-3,4-dihydro-2(1H)-quinolinone
- 1,4-dibromobutane
- · Potassium carbonate
- Water
- Dichloromethane
- · Anhydrous magnesium sulfate
- n-hexane
- Ethanol

#### Procedure:

- A mixture of potassium carbonate, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, and 3 molar equivalents of 1,4-dibromobutane in water is refluxed for 3 hours.
- The reaction mixture is then extracted with dichloromethane.
- The organic layer is dried with anhydrous magnesium sulfate.
- The solvent is removed by evaporation.
- The resulting residue is purified by silica gel column chromatography using dichloromethane as the eluent.



• The product is further purified by re-crystallization from a mixture of n-hexane and ethanol to yield 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.

# Synthesis of Aripiprazole from 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

#### Materials:

- 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
- Sodium iodide
- Acetonitrile
- Triethylamine
- 1-(2,3-dichlorophenyl)piperazine

#### Procedure:

- A suspension of 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and sodium iodide in acetonitrile is refluxed for 30 minutes.
- Triethylamine and 1-(2,3-dichlorophenyl)piperazine are added to the suspension.
- The reaction mixture is further refluxed for 3 hours to yield Aripiprazole.

# **Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment**

This method is based on a published protocol for the analysis of the intermediate.

#### **Chromatographic Conditions:**

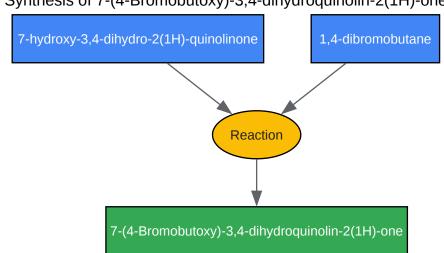
- Column: Agilent Zorbax XDB C-18 (4.6 x 150 mm), 5μm
- Flow rate: 1.5 mL/minute



- · Detector: UV at 220 nm
- Buffer preparation: A homogenous mixture of 0.2 % (v/v) triethylamine in HPLC grade water.
- Mobile phase-A: A homogenous mixture of buffer and acetonitrile (95:5). The pH of the solution is adjusted to 4.0 with phosphoric acid, then filtered and degassed.
- Mobile phase-B: Acetonitrile

### **Visualizations**

The following diagrams illustrate the synthesis workflow and the relationship between the key compounds.

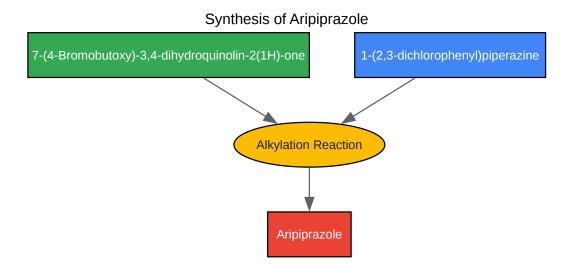


Synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

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Caption: Synthetic pathway for 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.





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Caption: Final step in the synthesis of Aripiprazole.

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### References

- 1. 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one CAS-Number 129722-34-5 Order from Chemodex [chemodex.com]
- 2. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | C13H16BrNO2 | CID 10542064 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2008026220A1 A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole Google Patents [patents.google.com]
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[https://www.benchchem.com/product/b15355275#cas-number-and-molecular-formula-for-7-4-bromobutoxy-chromane]

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